molecular formula C30H52O3 B1150621 Dammar-20(21)-en-3,24,25-triol CAS No. 55050-69-6

Dammar-20(21)-en-3,24,25-triol

Cat. No. B1150621
CAS RN: 55050-69-6
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives related to Dammar-20(21)-en-3,24,25-triol involves chemical modifications to protopanaxadiol, leading to compounds with specific stereochemical configurations. For instance, two epimers, 20S,24R-epoxy dammarane-3β,12β,25-triol and 20S,24S-epoxy dammarane-3β,12β,25-triol, were prepared from 20(S)-protopanaxadiol, demonstrating the synthetic accessibility of dammarane derivatives with defined stereochemistry at C-24 (Meng et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by techniques such as ESI-MS, NMR, and X-ray single-crystal diffraction, revealing the presence of complex intramolecular hydrogen bonds and specific crystal packing patterns. For example, compound 3 has been found to generate a H-bonded tube with a left-handed chiral channel, while compound 4 extends into a two-dimensional network with both right-handed and left-handed chiral channels in the solid state (Meng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves catalytic rearrangement and glycosylation reactions, leading to a diverse range of products. The rearrangement of 20(S),24(R)-epoxydammarane-3β,12α,25-triol, for instance, results in a complex mixture of products, highlighting the compounds' reactive nature and potential for derivatization (Samoshina et al., 1983).

Physical Properties Analysis

The physical properties of Dammar-20(21)-en-3,24,25-triol derivatives, such as melting points and solubilities, are influenced by their molecular structure and the presence of specific functional groups. The intricate hydrogen-bonding patterns observed in their crystal structures, for instance, play a significant role in determining their physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are shaped by the compounds' specific functional groups and molecular configurations. The presence of epoxy and hydroxy groups in these molecules, for example, facilitates their participation in a variety of chemical transformations, including oxidation and conjugation reactions.

Scientific Research Applications

Glycosylation Studies

Dammar-20(21)-en-3,24,25-triol has been a subject of research in glycosylation studies. For instance, Atopkina et al. (1988) explored the glycosylation of dammarane triterpenes, revealing the synthesis of various glucopyranosyl derivatives through this process. This study indicates the potential of these compounds in the development of diverse glycosides (Atopkina et al., 1988).

Biological Activity in Traditional Medicine

Studies on Panax ginseng, a plant known for its medicinal properties, have identified compounds structurally similar to Dammar-20(21)-en-3,24,25-triol. Ma et al. (2005) isolated various compounds from Panax quinquefolium, suggesting their significance in traditional medicine and potential biological activities (Ma et al., 2005).

Anticancer Properties

Li et al. (2013) investigated dammarane ginsenosides, including compounds structurally related to Dammar-20(21)-en-3,24,25-triol, for their anti-colon carcinoma cell activities. This study highlights the potential of these compounds in cancer treatment, specifically in inhibiting the growth of colon carcinoma cells (Li et al., 2013).

Cytotoxicity and Cancer Treatment Potential

Furthering the research on anticancer properties, Liu et al. (2014) isolated new ginsenosides from Panax ginseng, demonstrating strong cytotoxic activity against human cancer cell lines. This study supports the potential use of these compounds, including those related to Dammar-20(21)-en-3,24,25-triol, in cancer treatment (Liu et al., 2014).

SIRT1 Activators for Antiaging

A study by Yang et al. (2014) on dammarane triterpenes from Panax ginseng leaves identified potential SIRT1 activators. SIRT1 is linked to aging and age-associated diseases, indicating that compounds like Dammar-20(21)-en-3,24,25-triol could play a role in developing antiaging treatments (Yang et al., 2014).

Safety And Hazards

According to the Material Safety Data Sheet, Dammar-20(21)-en-3,24,25-triol is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOUVFUKZIYNJ-WYAOSOTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dammar-20(21)-en-3,24,25-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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